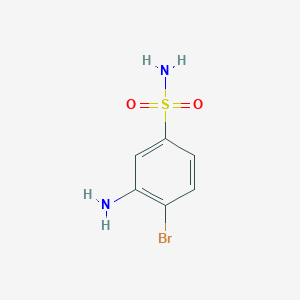

3-AMINO-4-BROMOBENZENE-1-SULFONAMIDE

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFMHQSAEAOXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Biological Activity Research of 3 Amino 4 Bromobenzene 1 Sulfonamide and Analogs

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Research

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Consequently, the inhibition of specific CA isoforms has been a target for the treatment of various diseases. Primary sulfonamides are a major class of CA inhibitors, with their mechanism of action centered on the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site.

While direct inhibition data for 3-AMINO-4-BROMOBENZENE-1-SULFONAMIDE is not extensively available in the public domain, research on structurally similar compounds, such as derivatives of 3-amino-4-hydroxy-benzenesulfonamide, provides significant insights into the potential inhibitory activity. A study on a series of these analogs, where modifications were made at the 3-amino position, determined their binding affinities for twelve human carbonic anhydrase isoforms using a fluorescent thermal shift assay. mdpi.com The dissociation constants (Kd) from this study offer a valuable proxy for understanding how substitutions on the 3-amino-4-substituted benzenesulfonamide (B165840) scaffold influence binding to various hCA isoforms.

The data reveals that aminoketone derivatives of the 3-amino-4-hydroxy-benzenesulfonamide scaffold, for instance, show varied affinities across different isoforms. One such derivative with a phenyl substituent demonstrated strong affinity for hCA I, II, VII, IX, and CAXIV, with Kd values in the low micromolar range. mdpi.com This suggests that the core structure is a viable scaffold for developing inhibitors of these particular isoforms.

Below is an interactive data table summarizing the binding affinities (Kd in µM) of selected 3-amino-4-hydroxy-benzenesulfonamide derivatives against a panel of human carbonic anhydrase isoforms. This data is illustrative of the potential activity of analogs of this compound.

Data extracted from a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives, which are structural analogs of this compound. mdpi.com

Bacterial CAs are emerging as novel targets for antimicrobial agents. researchgate.net These enzymes are crucial for the survival, virulence, and pathogenesis of various bacteria. The inhibition of bacterial CAs represents an innovative approach to combat antibiotic resistance. Sulfonamides have been shown to be effective inhibitors of bacterial CAs, with potencies in the low micromolar or submicromolar range. researchgate.net

The selective inhibition of different CA isozymes is a key goal in the development of targeted therapies. The mechanism of selectivity for sulfonamide inhibitors is primarily based on the "tail approach". This strategy involves the modification of the chemical moieties attached to the primary zinc-binding sulfonamide group. These "tails" can form specific interactions with amino acid residues that vary between the active sites of different CA isoforms.

The active sites of human CA isoforms, while sharing conserved zinc-ligating histidine residues, differ in the amino acids that line the middle and outer regions of the active site cavity. These differences can be exploited to achieve isoform selectivity. For example, bulky substituents on the benzenesulfonamide ring may clash with certain residues in one isoform while fitting comfortably into the active site of another. The nature of these appended groups, including their size, shape, and electronic properties, dictates the binding affinity and selectivity for a particular CA isozyme. X-ray crystallography studies of various sulfonamides in complex with different CA isoforms have been instrumental in elucidating these specific interactions and guiding the rational design of isoform-selective inhibitors.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria and some lower eukaryotes. This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for antimicrobial drugs. nih.gov Sulfonamides, including benzenesulfonamide derivatives, are a well-known class of DHPS inhibitors.

The mechanism of DHPS inhibition by sulfonamides is competitive with respect to the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov Due to their structural similarity to pABA, sulfonamides bind to the pABA-binding site on the DHPS enzyme. This binding prevents the incorporation of pABA into dihydropteroic acid, a precursor to folic acid. The depletion of folic acid ultimately inhibits the synthesis of nucleic acids, leading to a bacteriostatic effect where the bacteria can no longer grow and divide.

Glyoxalase I (Glx-I) Inhibition Research

The glyoxalase system, comprising Glyoxalase I (Glx-I) and Glyoxalase II, is a cellular detoxification pathway that protects against the harmful effects of reactive dicarbonyl compounds like methylglyoxal. mdpi.com The inhibition of Glx-I has been explored as a potential strategy in cancer therapy, as tumor cells often have a high metabolic rate leading to increased levels of toxic metabolites. drugbank.com

A thorough review of the scientific literature reveals no specific research on the inhibition of Glyoxalase I by this compound or its close structural analogs. While some studies have explored 1,4-benzenesulfonamide derivatives as Glx-I inhibitors, these compounds are structurally distinct. mdpi.com The primary classes of known Glx-I inhibitors are not based on the benzenesulfonamide scaffold. Therefore, at present, there is no scientific evidence to suggest that this compound or its analogs are inhibitors of Glyoxalase I.

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism Studies

There is no specific research available that investigates the activity of this compound as a Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist. The TRPV4 channel is a non-selective calcium-permeable ion channel involved in various physiological processes, and its dysfunction is linked to several diseases. nih.govnih.gov Antagonists of TRPV4 are being explored for therapeutic purposes, including for conditions like edema, pain, and lung diseases. nih.govresearchgate.net Research into TRPV4 antagonists has identified various chemical scaffolds, but none that specifically highlight the this compound structure. nih.govnih.gov Studies on TRPV4 antagonists often focus on their binding to the voltage-sensing-like domain (VSLD) of the channel, which stabilizes it in a closed state. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Research

There is a lack of specific research investigating the potential of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. researchgate.netmdpi.com While a wide array of compounds have been studied as cholinesterase inhibitors, including various sulfonamide derivatives, no studies have specifically reported on the activity of this compound. researchgate.netyoutube.com

Other Enzyme Inhibition Investigations (e.g., Proteases, Histone Deacetylase 6, Sphingosine (B13886) Kinase)

No information is available in the public domain regarding the inhibitory activity of this compound against other enzymes such as proteases, histone deacetylase 6 (HDAC6), or sphingosine kinase.

Antimicrobial Activity Research

Broad-Spectrum Antibacterial Activity Studies

Specific studies on the broad-spectrum antibacterial activity of this compound are not available. The sulfonamide class of compounds, in general, is known for its antibacterial properties. These synthetic antimicrobial agents act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This disruption of a vital metabolic pathway leads to the inhibition of bacterial growth.

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, MRSA)

There is no specific data on the activity of this compound against key bacterial pathogens such as Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, or methicillin-resistant Staphylococcus aureus (MRSA). Research into novel antibacterial agents is ongoing, with many studies focusing on overcoming resistance in strains like MRSA. nih.govfrontiersin.org While various classes of compounds are being investigated for their efficacy against these specific bacteria, the potential of this compound in this context remains unexplored in published literature. nih.govfrontiersin.orgnih.govnih.gov

Research into Mechanisms of Action Against Microorganisms (e.g., Folate Synthesis Pathway Interference)

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. researchgate.netnih.govresearchgate.net Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, from para-aminobenzoic acid (PABA). researchgate.netnih.gov Sulfonamides, including presumably this compound, are structural analogs of PABA. nih.gov This structural similarity allows them to bind to the active site of DHPS, thereby preventing the conversion of PABA into dihydropteroic acid, a precursor of folic acid. researchgate.net The resulting depletion of folic acid inhibits bacterial growth and replication, leading to a bacteriostatic effect. researchgate.net

This well-established mechanism is a cornerstone of the antimicrobial activity of the sulfonamide class. It is highly probable that this compound, should it possess antimicrobial properties, would operate through this same pathway.

Studies on Overcoming Bacterial Resistance to Sulfonamides

The extensive use of sulfonamides has led to the emergence of bacterial resistance, a significant clinical challenge. nih.govnih.gov The primary mechanisms of resistance include mutations in the gene encoding DHPS (folP), which reduces the binding affinity of sulfonamides to the enzyme, and the acquisition of alternative, resistant DHPS enzymes encoded by sul genes (e.g., sul1, sul2, sul3, and sul4) often carried on mobile genetic elements like plasmids. nih.govresearchgate.net

Research into overcoming this resistance is multifaceted. One approach involves the development of novel sulfonamide derivatives that can effectively inhibit the resistant DHPS enzymes. Another strategy is the use of combination therapies. For instance, pairing a sulfonamide with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim, blocks two sequential steps in the folate synthesis pathway, which can have a synergistic effect and overcome some resistance mechanisms. researchgate.net Furthermore, the development of quorum sensing inhibitors (QSIs) is being explored as a way to enhance the efficacy of existing antibiotics. biorxiv.org QSIs disrupt bacterial communication pathways that are often involved in virulence and biofilm formation, potentially making bacteria more susceptible to sulfonamides. biorxiv.org Other strategies include the use of efflux pump inhibitors to prevent the active removal of the drug from the bacterial cell. nih.govnih.gov

Antifungal Activity Investigations

While primarily known for their antibacterial properties, some sulfonamide derivatives have also demonstrated antifungal activity. nih.govnih.gov The exact mechanisms of antifungal action are not as well-defined as their antibacterial counterparts but are also thought to involve the inhibition of essential metabolic pathways. For instance, certain sulfonamide-derived chromones have shown significant in-vitro activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov Novel thienopyrimidine–sulfonamide hybrids have also been synthesized and have shown promising antifungal activity against Candida albicans and Candida parapsilosis. mdpi.com It is plausible that this compound or its derivatives could also exhibit antifungal properties, though specific studies are needed to confirm this.

Table 1: Antifungal Activity of Selected Sulfonamide Derivatives

| Compound Class | Fungal Strains Tested | Observed Activity |

| Sulfonamide-derived chromones | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glabrata | Significant in-vitro activity against multiple strains. nih.gov |

| Thienopyrimidine–sulfonamide hybrids | Candida albicans, Candida parapsilosis | Promising antifungal activity. mdpi.com |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | C. albicans, A. niger | Good antifungal activity observed for some derivatives. connectjournals.com |

Antibiofilm Activity Research

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. nih.govresearchgate.net Research into the antibiofilm activity of sulfonamides and their analogs is an emerging area. Some novel compounds, such as 3-amino-4-aminoximidofurazan derivatives, have demonstrated the ability to inhibit biofilm formation by both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism of antibiofilm action can involve the inhibition of bacterial motility, proteolytic activity, and the secretion of exopolysaccharides (EPS), which are key components of the biofilm matrix. nih.gov Another approach involves targeting quorum sensing, the cell-to-cell communication system that regulates biofilm formation. biorxiv.orgnih.gov The potential of this compound to act as an antibiofilm agent is yet to be explored but represents a promising avenue for future research.

Antiproliferative Activity Research

Beyond their antimicrobial effects, various sulfonamide derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov

In Vitro Studies on Cancer Cell Lines (e.g., Breast Cancer Cell Lines)

Numerous studies have demonstrated the antiproliferative activity of novel sulfonamide derivatives against various cancer cell lines in vitro, including breast cancer. mdpi.comnih.gov For example, a novel derivative of aminobenzenesulfonamide, designated as 3c, has shown potent antitumor effects in colorectal cancer cells. nih.govnih.gov In the context of breast cancer, certain flavone (B191248) analogues and phenylsulfonylpiperazine derivatives have exhibited cytotoxic activity against cell lines such as MDA-MB-231 and MCF-7. mdpi.comnih.gov The antiproliferative effects are often dose-dependent, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. mdpi.comnih.gov While there is no specific data on this compound, the growing body of evidence for other sulfonamides suggests that it could be a candidate for similar investigations.

Table 2: In Vitro Antiproliferative Activity of Selected Sulfonamide Analogs on Breast Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 / Activity |

| Flavone Analogue 10 | MDA-MB-231, MCF-7 | ~5µM nih.gov |

| Flavone Analogue 24 | MDA-MB-231, MCF-7 | ~5µM nih.gov |

| Phenylsulfonylpiperazine Derivative 3 | MCF-7 | 4.48 µM mdpi.com |

| Aminobenzenesulfonamide Derivative 3c | HT-29, SW620 (Colorectal) | Potent antitumor effect nih.gov |

Research on Apoptosis Induction Mechanisms in Cancer Cells

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Several sulfonamide derivatives have been shown to induce apoptosis in cancer cells. nih.govmdpi.com For instance, the aminobenzenesulfonamide derivative 3c was found to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This increase in ROS can lead to a cascade of events, including the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -6, and -9), and ultimately, cell death. nih.govresearchgate.net Furthermore, some sulfonamides have been observed to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis, by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govresearchgate.net Studies on other small molecules have also shown apoptosis induction in breast cancer cells through similar pathways. mdpi.commdpi.commdpi.com The potential for this compound to induce apoptosis in cancer cells is a compelling area for future research.

Targeting Carbonic Anhydrase Isoforms (e.g., CA IX) as a Research Strategy for Antiproliferative Agents

The benzenesulfonamide scaffold, a core structure of this compound, is a well-established zinc-binding group for a class of metalloenzymes known as carbonic anhydrases (CAs). acs.org Certain CA isoforms, particularly the transmembrane proteins Carbonic Anhydrase IX (CA IX) and CA XII, are strongly overexpressed in a variety of solid tumors, often as a response to tumor hypoxia. nih.govnih.gov This overexpression is linked to tumor progression, acidification of the tumor microenvironment, and poor patient prognosis. tandfonline.comresearchgate.net Consequently, the selective inhibition of these tumor-associated CAs, especially CA IX, has become a significant strategy in the development of novel antiproliferative agents. nih.govnih.gov

The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory action, as it coordinates to the Zn(II) ion within the enzyme's active site. acs.orgacs.org Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of benzenesulfonamide derivatives significantly influence their inhibitory potency and selectivity against different CA isoforms. acs.orgnih.gov For instance, the addition of various chemical functionalities, or "tails," to the main scaffold can lead to isoform-selective inhibitors by exploiting differences in the active site cavities among the CA isoforms. acs.org Research into new aryl thiazolone–benzenesulfonamides has yielded compounds with excellent, low-nanomolar inhibitory activity against CA IX and high selectivity over the ubiquitous, off-target isoform CA II. nih.gov

The antiproliferative effect of these sulfonamide-based inhibitors is directly linked to their enzymatic inhibition. By blocking CA IX activity, these compounds disrupt the pH regulation mechanism of cancer cells, leading to intracellular acidification and, subsequently, the inhibition of cell growth and induction of apoptosis. nih.govtandfonline.com Studies on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and human colon cancer (HCT116), have shown that potent CA IX inhibitors can significantly reduce cancer cell proliferation. nih.govtandfonline.com

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms

| Compound Type | Target Isoform | IC₅₀ / Kᵢ (nM) | Antiproliferative Activity (Cell Line) | GI₅₀ / IC₅₀ (µM) |

|---|---|---|---|---|

| Aryl Thiazolone-Benzenesulfonamide (4e) | CA IX | 10.93 (IC₅₀) | MDA-MB-231 | 1.52 |

| Aryl Thiazolone-Benzenesulfonamide (4g) | CA IX | 18.52 (IC₅₀) | MCF-7 | 3.11 |

| Aryl Thiazolone-Benzenesulfonamide (4h) | CA IX | 25.06 (IC₅₀) | MDA-MB-231 | 2.04 |

| Biphenylsulfonamide Analog | CA IX | 23-79 (Kᵢ) | HCT116 (Colon) | 0.74-10.0 |

| Dihydropyrimidinone-Benzenesulfonamide (13a) | CA IX | 11.9 (Kᵢ) | MDA-MB-231 | 44.4 |

| Dihydropyrimidinone-Benzenesulfonamide (23) | CA IX | 6.9 (Kᵢ) | U87MG (Glioblastoma) | 38.8 |

Data sourced from multiple research articles. nih.govnih.govtandfonline.com IC₅₀ represents the half-maximal inhibitory concentration, Kᵢ represents the inhibition constant, and GI₅₀ represents the half-maximal growth inhibition.

Anti-inflammatory Mechanism Research

The sulfonamide functional group is a key feature in a variety of compounds investigated for anti-inflammatory properties. nih.govresearchgate.netfrontiersrj.com Research into the mechanisms of action for sulfonamide-containing molecules often points towards the inhibition of key inflammatory pathways and enzymes. One of the primary mechanisms by which anti-inflammatory agents act is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. nih.govbiorxiv.org

Derivatives of benzenesulfonamide have been specifically designed and evaluated as potential anti-inflammatory agents. nih.gov Mechanistic studies have shown that some sulfonamide derivatives can potently reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells. nih.gov This reduction in cytokine production is often linked to the modulation of critical signaling pathways. For example, research has demonstrated that certain active sulfonamide compounds can inhibit the nuclear translocation of phosphorylated p65, a subunit of the transcription factor NF-κB, by restoring the levels of its inhibitor, IκBα. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. biorxiv.org

Furthermore, sulfonamide derivatives have been investigated as inhibitors of other proteases involved in inflammation, such as matrix metalloproteases (MMPs) and human neutrophil elastase (HNE), which can contribute to tissue damage in inflammatory conditions. researchgate.net The structural versatility of the sulfonamide scaffold allows for the design of molecules that can target various components of the complex inflammatory cascade. nih.govresearchgate.net

Antiviral Activity Research (e.g., against HIV strains)

The sulfonamide moiety is a critical component in the structure of several established antiviral drugs, particularly those targeting the Human Immunodeficiency Virus (HIV). researchgate.netmdpi.com A significant number of sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit various stages of the HIV life cycle. researchgate.net

One of the most successful applications of sulfonamides in antiviral research is the development of HIV protease inhibitors. The HIV protease is an enzyme essential for the maturation of the virus, and its inhibition prevents the production of new, infectious viral particles. Several clinically used HIV protease inhibitors, such as Amprenavir, contain a sulfonamide group in their molecular structure. researchgate.netresearchgate.net Ongoing research continues to explore novel sulfonamide-based compounds to overcome the challenge of drug-resistant HIV strains. bioworld.com

Beyond protease inhibition, sulfonamide derivatives have been investigated as inhibitors of other crucial viral enzymes and processes. This includes their development as:

Non-nucleoside reverse transcriptase inhibitors (NNRTIs): These compounds bind to and inhibit HIV reverse transcriptase, an enzyme that converts the viral RNA genome into DNA. researchgate.netnih.gov Some oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by a novel mechanism involving the disruption of the interaction between reverse transcriptase and the cellular protein eEF1A. nih.gov

HIV integrase inhibitors: These agents block the integration of the viral DNA into the host cell's genome, a critical step for viral replication. researchgate.net

HIV entry inhibitors: Certain sulfonamides function as chemokine antagonists, preventing the virus from entering host cells. researchgate.net

Another researched antiviral mechanism for primary sulfonamides involves targeting viral zinc finger proteins. By promoting the ejection of zinc ions from these critical proteins, the compounds can inhibit viral replication through a mechanism that is less prone to the development of drug resistance. researchgate.net

Computational and Theoretical Investigations of 3 Amino 4 Bromobenzene 1 Sulfonamide Derivatives

Molecular Docking Studies for Ligand-Protein Binding Mode Elucidation

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. For derivatives of 3-amino-4-bromobenzene-1-sulfonamide, these studies are crucial for elucidating their binding mechanisms and predicting their affinity for various biological targets, such as enzymes and receptors.

Research on related sulfonamide derivatives has shown that they can act as inhibitors for a range of enzymes by mimicking the natural substrate. nih.gov Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in studies involving sulfonamide derivatives as antibacterial agents, molecular docking has been used to simulate their binding to essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov The results of these simulations, often expressed as a docking score or binding energy, help in ranking potential inhibitors and understanding their structure-activity relationships (SAR). rjb.ro

Key findings from docking studies on benzenesulfonamide (B165840) derivatives include:

Identification of Key Residues: Docking simulations identify critical amino acid residues within the protein's active site that are essential for ligand binding. For example, interactions with residues like Glycine, Valine, and Arginine have been noted for sulfonamide derivatives targeting penicillin-binding proteins. rjb.ro

Binding Affinity Prediction: The docking score provides an estimation of the binding affinity, allowing researchers to prioritize compounds for synthesis and biological testing. Lower scores typically indicate stronger binding.

Guidance for Optimization: By visualizing the binding mode, chemists can identify opportunities to modify the ligand's structure to enhance interactions and improve potency and selectivity. Studies on carbonic anhydrase inhibitors have shown that modifications to the sulfonamide "tail" can significantly alter isoform specificity. nih.gov

Table 1: Example Molecular Docking Results for Benzenesulfonamide Derivatives Against Various Targets

| Derivative Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Antibacterial | Penicillin-Binding Protein 2X rjb.ro | -7.47 | ARG 426, GLY 664 |

| Anticancer | Carbonic Anhydrase IX nih.gov | -8.2 | HIS 64, THR 200 |

| Anticancer | Bromodomain-containing protein 4 (BRD4) researchgate.net | -9.5 | ASN 140, TYR 97 |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. frontiersin.org

For derivatives of this compound, MD simulations are employed to validate the results of docking studies. researchgate.net A simulation can confirm whether the predicted binding mode is stable over a period of nanoseconds to microseconds. The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to its starting pose. A stable, low RMSD value suggests a favorable and sustained interaction. mdpi.com

Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for the dynamic nature of the complex and solvation effects. mdpi.com These simulations have been instrumental in confirming the stability of novel sulfonamide derivatives designed as BRD4 inhibitors for acute myeloid leukemia. researchgate.net

Table 2: Summary of Molecular Dynamics Simulation Parameters and Findings

| System | Simulation Time (ns) | Key Finding |

| Sulfonamide-BRD4 Complex researchgate.net | 50 - 100 | Confirmed stability of docking pose; sustained hydrogen bond interactions. |

| Pyronaridine-BRD4 Complex mdpi.com | 50 - 200 | Stable binding confirmed by low RMSD and favorable binding free energy (-46.2 kcal/mol). |

In Silico Prediction and Profiling of Biological Activities

Before synthesis and testing, the potential biological activities of this compound derivatives can be predicted using various in silico tools. These methods use computational algorithms and machine learning models trained on large datasets of known chemical structures and their biological activities.

Software like PASS (Prediction of Activity Spectra for Substances) and web servers like SwissTargetPrediction can forecast a wide range of pharmacological effects, mechanisms of action, and potential toxicities based solely on a molecule's structure. researchgate.net For example, in silico screening of sulfonamide compounds has predicted potential antibacterial, anti-inflammatory, and antifungal activities. researchgate.net

These prediction tools are valuable for:

Hypothesis Generation: Suggesting novel therapeutic applications for existing or newly designed compounds.

Prioritization: Helping researchers focus on derivatives with the most promising predicted activity profiles.

Off-Target Prediction: Identifying potential unintended biological effects that could lead to side effects.

Recent studies on other sulfonamide derivatives have used these methods to identify potential anticancer and antiviral activities, which can then be validated through targeted molecular docking and in vitro assays. nanobioletters.com

Table 3: Example of In Silico Predicted Activities for a Hypothetical Benzenesulfonamide Derivative

| Predicted Activity | Probability | Target Class |

| Phosphatase Inhibitor researchgate.net | > 0.85 | Enzymes |

| Antiviral (Herpes) nanobioletters.com | > 0.90 | Viral Proteins |

| Antineoplastic nanobioletters.com | > 0.80 | Kinases, etc. |

| Anti-inflammatory | > 0.75 | Signal Transduction Proteins |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. nih.gov These methods provide detailed information about molecular geometry, charge distribution, and orbital energies.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with biological targets.

Fukui Functions: These functions help in predicting the most likely sites for nucleophilic and electrophilic attack, providing insights into reaction mechanisms. nih.gov

Such calculations have been used to optimize the molecular structures of sulfonamide-Schiff base derivatives and to confirm experimental findings from spectroscopic analyses like FT-IR and NMR. nih.gov Studies on aminobenzene sulfonamides have successfully used DFT to analyze their structural and electronic properties. omicsonline.org

Table 4: Representative Quantum Chemical Properties for a Benzenesulfonamide Derivative

| Property | Calculated Value | Implication |

| HOMO Energy | -6.24 eV | Electron-donating ability |

| LUMO Energy | -2.90 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.34 eV | Chemical stability and reactivity |

| Electronegativity | 4.57 eV | Tendency to attract electrons |

Cheminformatics Approaches in Benzenesulfonamide Research and Design

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in drug discovery. In the context of benzenesulfonamide research, cheminformatics approaches are used to analyze large datasets of compounds and build predictive models. youtube.com

A key cheminformatics technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules.

Other important cheminformatics applications include:

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is essential. Cheminformatics models can flag compounds that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery process. researchgate.net

Virtual Screening: Using computational filters to rapidly screen large libraries of virtual compounds to identify those with a high probability of being active against a specific target.

Solubility Prediction: Combining quantum chemical methods with machine learning to predict the solubility of benzenesulfonamide compounds in various solvents, which is a critical property for drug formulation. nih.gov

These computational approaches are integral to modern drug discovery, accelerating the process of identifying and optimizing lead compounds derived from scaffolds like this compound. nih.gov

3 Amino 4 Bromobenzene 1 Sulfonamide As a Research Intermediate and Chemical Probe

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The presence of multiple functional groups on the benzene (B151609) ring of 3-amino-4-bromobenzene-1-sulfonamide makes it a valuable starting material for the synthesis of a variety of organic compounds. The amino and sulfonamide groups can be readily modified, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions. This trifunctional nature enables chemists to construct complex molecular architectures.

Researchers have utilized this compound as a key intermediate in multi-step synthetic pathways. For example, the amino group can be acylated or alkylated, and the sulfonamide can be derivatized to introduce different functionalities. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This versatility has been exploited in the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.

The strategic placement of the functional groups on the aromatic ring allows for regioselective transformations, providing a high degree of control over the final product's structure. This makes this compound a sought-after precursor for creating libraries of compounds for drug discovery and other research purposes.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| Appearance | Solid |

| CAS Number | 121525-91-9 |

Application in the Elucidation of Enzyme Mechanisms

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known to interact with various enzymes, most notably carbonic anhydrases. nih.govresearchgate.net These enzymes play crucial roles in a variety of physiological processes. nih.gov By incorporating the this compound scaffold into potential inhibitor molecules, researchers can probe the active sites of these enzymes.

The specific substitution pattern of this compound can influence its binding affinity and selectivity for different enzyme isoforms. The amino and bromo substituents can be modified to explore the structure-activity relationships (SAR) of enzyme inhibitors. For instance, the bromine atom can be replaced with other groups to investigate how steric and electronic effects impact binding. This systematic modification allows for a detailed mapping of the enzyme's active site, providing valuable insights into its mechanism of action.

Computational modeling and X-ray crystallography studies of inhibitors derived from this scaffold can further illuminate the specific interactions between the inhibitor and the enzyme's amino acid residues. This detailed understanding at the molecular level is critical for the rational design of more potent and selective enzyme inhibitors.

Development of Chemical Biology Tools Incorporating the Benzenesulfonamide Moiety

The structural features of this compound also make it a suitable starting point for the development of chemical biology tools. These tools are designed to study biological processes in living systems. The benzenesulfonamide group can act as a recognition element for specific protein targets, while the rest of the molecule can be functionalized to create probes with desired properties.

For example, the amino group provides a convenient attachment point for fluorescent dyes, affinity tags, or photo-crosslinking agents. This allows for the creation of fluorescent probes to visualize the subcellular localization of target enzymes or affinity probes to isolate and identify binding partners from complex biological mixtures.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-bromobenzene-1-sulfonamide, and how can purification challenges be addressed?

- Methodological Answer : The synthesis of this compound requires careful optimization of reaction conditions. A modified procedure inspired by the synthesis of related brominated aromatic compounds (e.g., 4-(4-bromobenzyloxy)-benzaldehyde) can be adapted . Key steps include:

- Reagent Selection : Use brominated precursors with protected amino groups to avoid side reactions.

- Solvent and Catalyst : Employ polar aprotic solvents (e.g., acetone) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures can isolate the product. Challenges like solubility issues may necessitate gradient elution or mixed-solvent systems.

Monitoring via TLC and spectroscopic validation (NMR, IR) ensures purity .

Q. How can spectroscopic methods validate the structure of this compound?

- Methodological Answer : Multi-technique characterization is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and sulfonamide protons (δ ~7.5 ppm). Bromine’s electron-withdrawing effect causes deshielding .

- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion).

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Advanced Research Questions

Q. What computational approaches best predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical and electronic properties . Steps include:

- Basis Set Selection : Use 6-311G(d,p) for geometry optimization and electronic structure analysis.

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polar environments.

- Validation : Compare computed HOMO-LUMO gaps, electrostatic potentials, and vibrational spectra with experimental data.

Discrepancies may arise from neglecting dispersion forces; adding Grimme’s D3 correction refines non-covalent interactions .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Contradictory findings often stem from variable synthetic conditions or characterization limitations. Mitigation strategies include:

- Triangulation : Combine XRD, NMR, and computational data to confirm structural assignments .

- Replication Studies : Reproduce experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).

- Cross-Validation : Use alternative techniques (e.g., XPS for oxidation state analysis) to verify results .

For stability studies, accelerated degradation tests under varying pH/temperature conditions provide mechanistic insights .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Methodological Answer : Focus on the sulfonamide moiety’s role in binding:

- In Vitro Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.

- Molecular Docking : Simulate ligand-receptor interactions with software like AutoDock Vina, parameterizing force fields for bromine’s van der Waals radius .

- SAR Libraries : Synthesize derivatives with varied substituents (e.g., replacing Br with Cl or CF₃) and correlate activity trends .

Statistical models (e.g., QSAR) integrate electronic (DFT) and experimental data to predict bioactivity .

Methodological Considerations

- Data Integration : Combine qualitative (e.g., crystallography) and quantitative (e.g., kinetic data) methods to address complex research questions .

- Reproducibility : Document reaction conditions (e.g., temperature gradients, stirring rates) to minimize variability .

- Ethical Practices : Adhere to safety protocols for handling brominated aromatics, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.